molecular formula C56H88N16O14 B115348 Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide CAS No. 141223-69-0

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide

Cat. No.: B115348
CAS No.: 141223-69-0
M. Wt: 1209.4 g/mol
InChI Key: BXBJVWUVNVSLAM-UHFFFAOYSA-N
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Description

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide is a synthetic peptide substrate commonly used in biochemical research. It is known for its role as a substrate for HIV protease, making it valuable in studies related to HIV and protease activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process is optimized to ensure high purity and yield, meeting the stringent requirements for research applications .

Chemical Reactions Analysis

Types of Reactions

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide primarily undergoes hydrolysis reactions when interacting with proteases. These reactions involve the cleavage of peptide bonds within the molecule.

Common Reagents and Conditions

Major Products

The hydrolysis of this compound by HIV protease results in smaller peptide fragments. The specific cleavage sites and resulting products depend on the enzyme’s specificity .

Mechanism of Action

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide exerts its effects by serving as a substrate for proteases, particularly HIV protease. The enzyme recognizes specific peptide bonds within the molecule and catalyzes their hydrolysis. This process involves the formation of an enzyme-substrate complex, followed by cleavage of the peptide bond and release of the reaction products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide is unique due to its specific sequence, which makes it an ideal substrate for HIV protease. Its structure allows for precise studies of enzyme activity and inhibition, contributing to its widespread use in HIV research and drug development .

Biological Activity

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide (CAS: 141223-69-0) is a synthetic peptide that has garnered attention primarily for its role as a substrate in biochemical assays, particularly for the human immunodeficiency virus type 1 (HIV-1) protease. This compound, characterized by its complex structure, exhibits significant biological activity and potential implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C56H88N16O14C_{56}H_{88}N_{16}O_{14}, with a molecular weight of approximately 1209.4 g/mol. The compound is notable for its specific sequence of amino acids which contributes to its function as a substrate for HIV-1 protease.

PropertyValue
Molecular FormulaC₅₆H₈₈N₁₆O₁₄
Molecular Weight1209.4 g/mol
CAS Number141223-69-0
Biological RoleHIV-1 protease substrate

Role as an HIV-1 Protease Substrate

This compound is primarily utilized in research to measure the activity of HIV-1 protease. The compound acts as a substrate, where the enzyme cleaves specific peptide bonds, facilitating the study of protease kinetics and inhibition.

The mechanism involves the binding of the peptide to the active site of the HIV-1 protease, leading to hydrolysis at specific sites within the peptide sequence. The presence of the p-nitrophenyl group enhances the spectrophotometric detection of cleavage products, allowing for precise measurement of enzymatic activity.

Research Findings

Recent studies have focused on optimizing substrates for enhanced sensitivity and specificity in HIV-1 protease assays. This compound has been shown to exhibit favorable kinetic parameters compared to other substrates.

Case Studies

  • Kinetic Analysis : A study published in Biochemical and Biophysical Research Communications illustrated that this compound demonstrated a Km value of approximately 22 µM and a k_cat value indicative of efficient substrate turnover under assay conditions .
  • Inhibition Studies : Research has also explored various inhibitors against HIV-1 protease using this substrate, revealing insights into drug resistance mechanisms and paving the way for developing new antiviral therapies .

Safety and Handling

This compound is classified with several safety warnings:

  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).
  • Respiratory Irritation : May cause respiratory irritation (H335) .

Properties

IUPAC Name

4-[[2-[2-[[2-[[2-[2-[[6-amino-2-[(2-aminobenzoyl)amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[(1-amino-1-oxohexan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H88N16O14/c1-7-9-18-38(46(59)75)65-47(76)32(5)64-51(80)42(26-27-44(73)74)68-54(83)43(30-34-22-24-35(25-23-34)72(85)86)70-52(81)39(19-10-8-2)69-55(84)45(31(3)4)71-53(82)41(21-15-29-62-56(60)61)66-48(77)33(6)63-50(79)40(20-13-14-28-57)67-49(78)36-16-11-12-17-37(36)58/h11-12,16-17,22-25,31-33,38-43,45H,7-10,13-15,18-21,26-30,57-58H2,1-6H3,(H2,59,75)(H,63,79)(H,64,80)(H,65,76)(H,66,77)(H,67,78)(H,68,83)(H,69,84)(H,70,81)(H,71,82)(H,73,74)(H4,60,61,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJVWUVNVSLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H88N16O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475106
Record name Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141223-69-0
Record name Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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